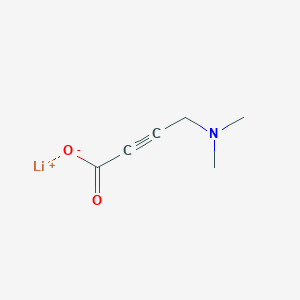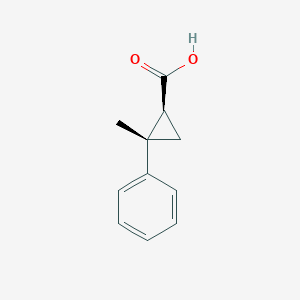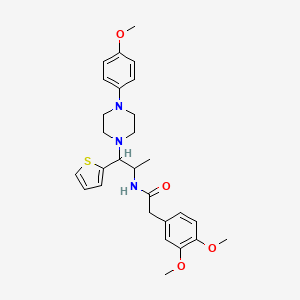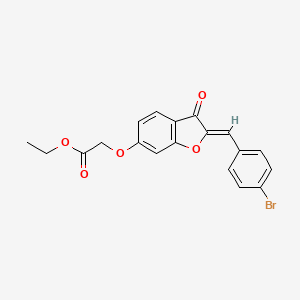![molecular formula C16H18N2O3 B2827152 methyl 1-[2-(1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxylate CAS No. 4868-78-4](/img/structure/B2827152.png)
methyl 1-[2-(1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indole is a heterocyclic compound that is widely distributed in the natural environment and can be found in a variety of essential natural products and pharmaceuticals . Pyrrolidine is a cyclic amine, and its derivatives are found in many pharmaceuticals and natural products. The compound you mentioned seems to be a complex one that contains both these structures.
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Indole is a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Pyrrolidine is a simple cyclic amine with a five-membered ring .Chemical Reactions Analysis
Indole and pyrrolidine moieties can undergo a variety of chemical reactions. For instance, indoles can undergo electrophilic substitution reactions . Pyrrolidines can participate in reactions such as ring-opening or deprotonation depending on the conditions .Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Properties
The compound’s structural resemblance to naproxen, a nonsteroidal anti-inflammatory drug (NSAID), suggests potential anti-inflammatory effects . Researchers have explored its ability to inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2), which play a crucial role in prostaglandin synthesis. Investigating its anti-inflammatory properties could lead to novel therapeutic strategies.
Antiviral Activity
Naproxen, a component of this compound, has been studied for its antiviral potential. Combining naproxen with other drugs has shown promise in treating influenza A (H3N2) infection and reducing mortality . Ongoing trials even suggest that naproxen might mitigate severe respiratory outcomes associated with COVID-19 . Further research could explore the antiviral properties of this hybrid molecule.
Neuromodulation and Behavior
Tryptamine, another component, is a biogenic amine found in plants, animals, and microorganisms. It shares structural features with neuromodulators and psychedelic derivatives like serotonin and melatonin . Investigating the compound’s impact on central nervous system processes—such as sleep, cognition, memory, and behavior—could yield valuable insights.
Tubulin Polymerization Inhibition
Indole derivatives have been associated with tubulin polymerization inhibition. Considering this, the compound’s potential impact on microtubule dynamics and cell division warrants exploration . Such research could contribute to cancer therapy or other conditions involving abnormal cell proliferation.
Molecular Docking Studies
Substituted indoles have been studied for their binding affinity to long RSH proteins, particularly alarmone synthetases like Rel Mtb from Mycobacterium tuberculosis . Investigating how this compound interacts with relevant proteins could shed light on its biological effects.
Antitubercular Activity
Derivatives containing both indole and pyrazol/triazol moieties have been evaluated for antitubercular activity . Exploring the compound’s effectiveness against Mycobacterium tuberculosis (H37Ra) and Mycobacterium bovis (BCG) could provide valuable data for tuberculosis treatment.
Wirkmechanismus
Target of Action
Methyl 1-[2-(1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxylate, also known as methyl 1-[2-(1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylate, is a derivative of indole . Indole derivatives are known to have a broad spectrum of biological activities and are found in many important synthetic drug molecules . They bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological effects . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A and Coxsackie B4 virus .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways.
Result of Action
Indole derivatives are known to have various biological effects, suggesting that this compound may also have diverse molecular and cellular effects .
Eigenschaften
IUPAC Name |
methyl 1-[2-(1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-21-16(20)12-8-15(19)18(10-12)7-6-11-9-17-14-5-3-2-4-13(11)14/h2-5,9,12,17H,6-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVJCSWYTDPBQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)N(C1)CCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-[2-(1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(4-Fluorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2827078.png)





![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide](/img/structure/B2827090.png)
![8-(2,5-dimethoxyphenyl)-1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2827091.png)
